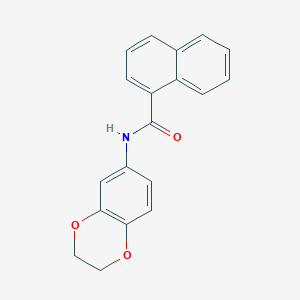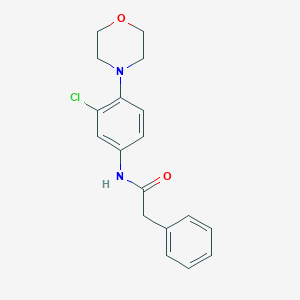![molecular formula C18H22N2O B246356 N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
N-[4-(diethylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as Lidocaine, is a local anesthetic drug used to numb specific areas of the body for medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which are widely used in medicine and dentistry.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells. When a nerve cell is stimulated, sodium ions flow into the cell through these channels, causing depolarization and the generation of an action potential. Lidocaine binds to a specific site on the channel protein, preventing the influx of sodium ions and inhibiting the generation of action potentials. This results in the numbing effect of the drug.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, reduction of membrane excitability, and inhibition of neurotransmitter release. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is a widely used tool in scientific research, particularly for studying the function of ion channels. Its advantages include its specificity for voltage-gated sodium channels, its ability to block these channels reversibly, and its relatively low toxicity. However, there are also limitations to its use, including the potential for off-target effects, the need for careful titration to achieve the desired level of block, and the potential for interference with other cellular processes.
Orientations Futures
There are a number of future directions for research on Lidocaine and related compounds. One area of interest is the development of more selective inhibitors of specific ion channels, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Another area of interest is the study of the effects of Lidocaine on other cellular processes, including gene expression and protein synthesis. Finally, there is ongoing research into the mechanisms of action of Lidocaine and related compounds, which could lead to the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide. Finally, this compound is reacted with benzoyl chloride to form N-[4-(diethylamino)-2-methylphenyl]benzamide.
Applications De Recherche Scientifique
Lidocaine is widely used in scientific research as a tool to study the function of ion channels. It is particularly useful for studying voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. Lidocaine blocks these channels by binding to a specific site on the channel protein, thereby preventing the influx of sodium ions and inhibiting the generation of action potentials.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,19,21) |
Clé InChI |
HNYYGGWOVGXRHC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)





![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)